molecular formula C22H27N5O5 B2615801 Ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate CAS No. 382639-99-8

Ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate

Cat. No.: B2615801
CAS No.: 382639-99-8
M. Wt: 441.488
InChI Key: JBLFFXQCOMYZFB-UHFFFAOYSA-N
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Description

Ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate is a complex organic compound featuring a purine-diazepine fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the purine-diazepine core, followed by the introduction of the ethoxyphenyl and ethyl acetate groups. Common reagents used in these steps include ethyl chloroacetate, 4-ethoxyaniline, and various catalysts to facilitate the cyclization and esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions at the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) for introducing halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohol derivatives.

Scientific Research Applications

Ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with similar functional groups but lacking the complex ring system.

    4-Ethoxyphenyl derivatives: Compounds with similar aromatic substitution patterns.

    Purine derivatives: Molecules with the purine core structure but different substituents.

Uniqueness

Ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate is unique due to its fused ring system, which imparts distinct chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

382639-99-8

Molecular Formula

C22H27N5O5

Molecular Weight

441.488

IUPAC Name

ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate

InChI

InChI=1S/C22H27N5O5/c1-4-31-16-10-8-15(9-11-16)25-12-6-7-13-26-18-19(23-21(25)26)24(3)22(30)27(20(18)29)14-17(28)32-5-2/h8-11H,4-7,12-14H2,1-3H3

InChI Key

JBLFFXQCOMYZFB-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2CCCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC

solubility

not available

Origin of Product

United States

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